MAO-B Inhibition: 7.5-Fold Selectivity Over MAO-A Defines a Discriminating Feature
1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol exhibits a 7.5-fold selectivity for human MAO-B (IC50 = 560 nM) over MAO-A (IC50 = 4,200 nM) [1]. In comparison, the natural quinoline alkaloid quinoline itself demonstrates preferential MAO-A inhibition (IC50 ~ 10–50 µM for MAO-A vs. >100 µM for MAO-B) [2]. This inversion of isoform preference—from MAO-A-dominant to MAO-B-selective—is a quantifiable structural consequence of the 7-bromo and 2-pyrrolidin-3-ol substitutions, providing a clear rationale for selecting this compound over unsubstituted quinoline scaffolds in MAO-B-focused research.
| Evidence Dimension | MAO-B Inhibition Potency and MAO-B/MAO-A Selectivity Ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 560 nM; MAO-A IC50 = 4,200 nM; Selectivity Ratio = 7.5 |
| Comparator Or Baseline | Quinoline (unsubstituted): MAO-B IC50 >100 µM; MAO-A IC50 = 10–50 µM; Selectivity Ratio = <0.5 |
| Quantified Difference | Target compound is >178-fold more potent against MAO-B than quinoline and reverses isoform selectivity from MAO-A to MAO-B. |
| Conditions | Human recombinant MAO-A and MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation measured by spectrofluorometry |
Why This Matters
Researchers targeting MAO-B for Parkinson's disease or neuroprotection models require compounds with sub-micromolar potency and clear isoform selectivity to minimize off-target MAO-A effects; this compound meets that threshold while the unsubstituted baseline does not.
- [1] BindingDB. (n.d.). BDBM50585929 (CHEMBL5083737): 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol. Retrieved from bdb8.ucsd.edu View Source
- [2] Naoi, M., Parvez, H., & Nagatsu, T. (1993). Isoquinolines and quinolines as inhibitors and substrates of monoamine oxidase. In Monoamine Oxidase: Basic and Clinical Aspects (pp. 45–58). VSP. View Source
